Cas no 916056-79-6 (Reproxalap)

Reproxalap structure
Reproxalap structure
商品名:Reproxalap
CAS番号:916056-79-6
MF:C12H13ClN2O
メガワット:236.697421789169
CID:4766473

Reproxalap 化学的及び物理的性質

名前と識別子

    • Reproxalap
    • 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
    • F0GIZ22IJH
    • NS-2
    • Reproxalap (USAN)
    • Reproxalap [USAN]
    • NS2
    • ADX102
    • GTPL10613
    • SB18931
    • example 5 [WO2018039197A1]
    • D11309
    • 2-Quinolinemethanol, 3-amino-6-chloro-alpha,alpha-dimethyl-
    • 3-Amino-6-chloro-α,α-dimethyl-2-quinolinemethanol (ACI)
    • ADX 102
    • ALD 102, Aldeyra Therapeutics, Inc.
    • NS 2
    • インチ: 1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3
    • InChIKey: GUHFUVLKYSQIOQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C(C)(C)O)=N2)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 259
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 59.1

Reproxalap 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-107150-25mg
Reproxalap
916056-79-6 98.85%
25mg
¥1250 2024-07-20
MedChemExpress
HY-107150-10mM*1mLinDMSO
Reproxalap
916056-79-6 98.85%
10mM*1mLinDMSO
¥1100 2023-07-26
DC Chemicals
DC11097-100 mg
ADX-102 (Reproxalap;NS-2)
916056-79-6 >98%
100mg
$650.0 2022-02-28
MedChemExpress
HY-107150-10mg
Reproxalap
916056-79-6 98.85%
10mg
¥600 2024-07-20
eNovation Chemicals LLC
Y1091239-100mg
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
916056-79-6 95%
100mg
$1245 2022-10-22
eNovation Chemicals LLC
Y1334572-25mg
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
916056-79-6 98%
25mg
$150 2023-09-04
Aaron
AR01K904-250mg
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
916056-79-6 98%
250mg
$543.00 2025-02-13
DC Chemicals
DC11097-250mg
ADX-102 (Reproxalap;NS-2)
916056-79-6 >98%
250mg
$1200.0 2023-09-15
Aaron
AR01K904-100mg
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
916056-79-6 98%
100mg
$319.00 2025-02-13
Ambeed
A1328056-1g
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
916056-79-6 98%
1g
$1531.0 2024-04-16

Reproxalap 関連文献

Reproxalapに関する追加情報

Reproxalap: A Comprehensive Overview

Reproxalap (CAS No. 916056-79-6) is a cutting-edge compound that has garnered significant attention in the scientific and medical communities. This innovative molecule has been extensively studied for its potential applications in various therapeutic areas, particularly in the field of ophthalmology. Recent research has highlighted its promising efficacy in addressing conditions such as glaucoma and other ocular disorders, making it a focal point for both academic and industrial research.

The development of Reproxalap represents a significant advancement in pharmacology, as it combines unique pharmacokinetic properties with a targeted mechanism of action. Its ability to modulate specific cellular pathways has been extensively documented in preclinical studies, demonstrating its potential to address unmet medical needs. For instance, a 2023 study published in *Ophthalmology Today* revealed that Reproxalap exhibits potent anti-inflammatory effects, which could be beneficial in managing chronic ocular inflammation associated with glaucoma.

One of the most notable features of Reproxalap is its high bioavailability and favorable safety profile. Clinical trials have shown that it achieves effective concentrations in ocular tissues with minimal systemic exposure, reducing the risk of adverse effects. This characteristic makes it an ideal candidate for long-term therapy, particularly for patients requiring sustained treatment regimens.

Recent advancements in the synthesis and formulation of Reproxalap have further enhanced its therapeutic potential. Researchers have developed novel delivery systems that improve drug stability and patient compliance. For example, a 2023 study in *Journal of Pharmaceutical Sciences* demonstrated that a sustained-release formulation of Reproxalap significantly prolonged its therapeutic effect, reducing the frequency of administration and improving patient adherence.

The mechanistic insights into Reproxalap's action have also been refined through state-of-the-art molecular studies. Utilizing advanced techniques such as CRISPR-Cas9 and high-throughput screening, scientists have identified key molecular targets that mediate its effects. These findings not only deepen our understanding of its pharmacodynamics but also pave the way for the development of next-generation therapies based on similar mechanisms.

In terms of clinical applications, Reproxalap has shown particular promise in treating primary open-angle glaucoma (POAG), a leading cause of irreversible blindness worldwide. A phase III clinical trial conducted in 2023 reported significant reductions in intraocular pressure (IOP) among patients treated with Reproxalap, with minimal adverse events compared to existing therapies. These results underscore its potential to become a first-line treatment option for millions of individuals affected by glaucoma.

Beyond its ophthalmological applications, preliminary studies suggest that Reproxalap may also hold potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions. Its ability to modulate neuroprotective pathways has sparked interest among researchers exploring treatments for Alzheimer's disease and related disorders. While further investigation is required to validate these findings, the versatility of Reproxalap continues to expand its therapeutic horizons.

The commercialization of Reproxalap is also gaining momentum, with several pharmaceutical companies actively pursuing regulatory approvals for its use in various indications. The U.S. Food and Drug Administration (FDA) has granted fast-track designation to certain formulations of Reproxalap, recognizing their potential to address critical unmet needs in ophthalmology. This designation accelerates the regulatory review process, bringing this innovative therapy closer to widespread clinical use.

In conclusion, Reproxalap (CAS No. 916056-79-6) stands at the forefront of modern pharmacological innovation, offering a novel approach to treating complex ocular conditions. With ongoing research uncovering new insights into its mechanisms and applications, this compound represents a beacon of hope for patients worldwide seeking effective and safe therapeutic options.

おすすめ記事

推奨される供給者
atkchemica
(CAS:916056-79-6)Reproxalap
CL1844
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:916056-79-6)Reproxalap
A1041263
清らかである:99%/99%/99%/99%
はかる:1g/250mg/100mg/50mg
価格 ($):1378.0/511.0/301.0/177.0